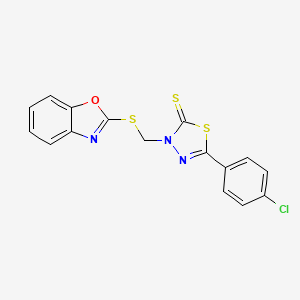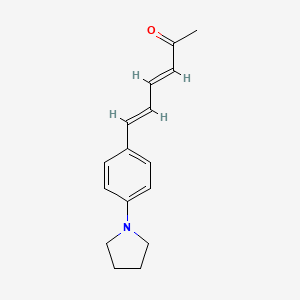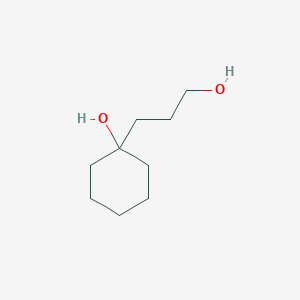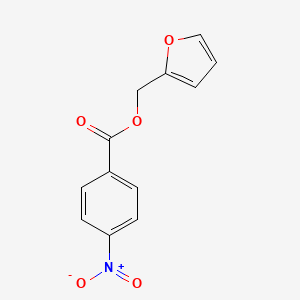![molecular formula C20H24N2O2 B12912673 Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate CAS No. 920494-46-8](/img/structure/B12912673.png)
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate is a complex organic compound with the molecular formula C20H24N2O2. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The structure of this compound includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, with various substituents that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate, can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxide: Used as an intermediate in organic synthesis.
Indole derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
920494-46-8 |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-20(23)17-11-21-18-6-4-3-5-16(18)19(17)22(12-14-7-8-14)13-15-9-10-15/h3-6,11,14-15H,2,7-10,12-13H2,1H3 |
InChI-Schlüssel |
BLPNEFAUPOIPIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N(CC3CC3)CC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)


